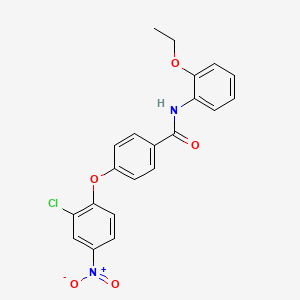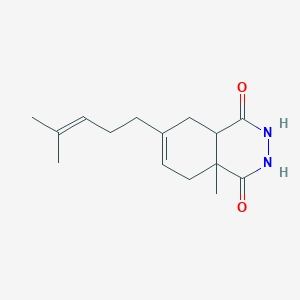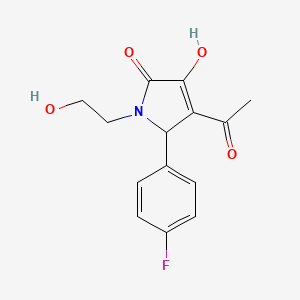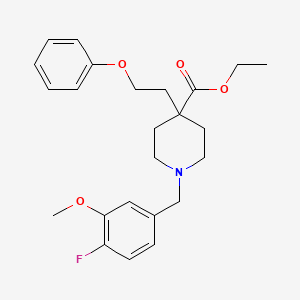![molecular formula C19H23N3OS B5038138 N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is highly selective for the protein kinase PAK4, which is involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation.
Wirkmechanismus
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide binds to the ATP-binding site of PAK4 and inhibits its kinase activity. This results in the inhibition of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival and proliferation. Inhibition of PAK4 also leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce neointimal hyperplasia, which is a common complication of angioplasty and stenting. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its high selectivity for PAK4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of around 6 hours in mice. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One potential application is in combination therapy with other anti-cancer drugs, which could enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of more potent and selective PAK4 inhibitors, which could have even greater anti-cancer effects. Finally, the study of the physiological effects of this compound in non-cancer contexts could lead to new therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been described in several research articles. The most common method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-phenyl-4-pyrimidinethiol in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography or recrystallization. The yield of this synthesis method is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been extensively studied for its potential use in cancer therapy. PAK4 is overexpressed in various types of cancer, including breast, pancreatic, and lung cancer, and plays a crucial role in cancer cell survival and metastasis. Inhibition of PAK4 by this compound has been shown to induce apoptosis and inhibit cancer cell migration and invasion in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14(19(23)22-16-10-6-3-7-11-16)24-18-12-17(20-13-21-18)15-8-4-2-5-9-15/h2,4-5,8-9,12-14,16H,3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHKGYXPHIPBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038116.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5038120.png)



![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038153.png)